molecular formula C35H25F9N2O5 B8487820 MK-8262

MK-8262

Cat. No.: B8487820
M. Wt: 724.6 g/mol
InChI Key: VYZPBLVSILOWMJ-YTCPBCGMSA-N
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Description

MK-8262 is a synthetic organic compound developed as a cholesteryl ester transfer protein inhibitor. Cholesteryl ester transfer protein is a key regulator of lipid particles, including high-density lipoprotein and low-density lipoprotein particles. This compound was designed as a backup to anacetrapib, another cholesteryl ester transfer protein inhibitor, with the aim of reducing cardiovascular mortality by raising high-density lipoprotein levels .

Preparation Methods

The synthesis of MK-8262 involves multiple steps, including the preparation of monocyclic oxazolidinone derivatives and bicyclic derivatives. The general synthetic route includes the following steps :

  • Preparation of Monocyclic Oxazolidinone Derivatives

    • A solution of (4S, 5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one in dry tetrahydrofuran is added dropwise to a stirred suspension of sodium hydride in dry tetrahydrofuran at 0°C under nitrogen atmosphere.
    • The reaction mixture is stirred at 25°C for 30 minutes, followed by the addition of 2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene in dry tetrahydrofuran.
    • The reaction mixture is stirred overnight at 25°C.
  • Preparation of Bicyclic Derivatives

    • The monocyclic oxazolidinone derivatives are further reacted to form bicyclic derivatives through a series of steps involving various reagents and conditions.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and yield of the final product through techniques such as column chromatography and high-performance liquid chromatography .

Chemical Reactions Analysis

MK-8262 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions involving halogenated intermediates are common in the synthesis of this compound.

Common reagents used in these reactions include sodium hydride, bromomethyl-iodobenzene, and various solvents such as tetrahydrofuran . The major products formed from these reactions are the desired oxazolidinone and bicyclic derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a model for studying cholesteryl ester transfer protein inhibition and its effects on lipid metabolism.

    Biology: Research on MK-8262 has provided insights into the role of cholesteryl ester transfer protein in lipid homeostasis and cardiovascular health.

    Medicine: this compound was developed as a potential therapeutic agent for reducing cardiovascular mortality by raising high-density lipoprotein levels.

    Industry: The compound’s synthesis and characterization have contributed to advancements in synthetic organic chemistry and pharmaceutical development.

Mechanism of Action

MK-8262 exerts its effects by inhibiting cholesteryl ester transfer protein, a protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein to low-density lipoprotein and very low-density lipoprotein particles. By inhibiting this protein, this compound increases high-density lipoprotein levels and decreases low-density lipoprotein levels, which are biomarkers for reduced risk of coronary heart disease .

Biological Activity

MK-8262 is a novel compound developed as a Cholesteryl Ester Transfer Protein (CETP) inhibitor, primarily aimed at modifying lipid profiles to reduce the risk of coronary heart disease (CHD). This compound emerged as a potential best-in-class CETP inhibitor, building on the insights gained from the development of previous CETP inhibitors like anacetrapib. The biological activity of this compound focuses on its ability to increase high-density lipoprotein (HDL) levels while decreasing low-density lipoprotein (LDL) levels, which is crucial for cardiovascular health.

CETP plays a significant role in lipid metabolism by facilitating the transfer of cholesteryl esters between lipoproteins. The inhibition of CETP by this compound aims to enhance HDL functionality and reduce LDL levels, thereby potentially lowering the risk of atherosclerosis and related cardiovascular events. The mechanism can be summarized as follows:

  • CETP Inhibition : this compound binds to CETP, preventing it from transferring cholesteryl esters from HDL to LDL.
  • Increased HDL Levels : By inhibiting CETP, this compound promotes the retention of cholesteryl esters in HDL particles, leading to increased HDL concentrations in plasma.
  • Decreased LDL Levels : The reduction in cholesteryl ester transfer results in decreased LDL particle numbers and size, contributing to lower overall LDL cholesterol levels.

Structural Insights

Recent studies have provided insights into the structural dynamics of CETP and its interaction with lipoproteins. Various models have been proposed to explain how CETP facilitates lipid transfer, including:

  • Shuttle Model : CETP binds to HDL, extracts cholesteryl esters, and transfers them to LDL.
  • Tunnel Model : A ternary complex where CETP forms a bridge between HDL and LDL.
  • Dimer Tunnel Model : A modified version where a dimeric form of CETP creates a hydrophobic tunnel for lipid exchange .

Preclinical and Clinical Trials

This compound underwent several preclinical and clinical evaluations to assess its safety and efficacy:

  • Phase I Trials : Initial trials demonstrated that this compound could significantly increase HDL-C while reducing LDL-C. However, these trials were terminated due to findings from chronic toxicology studies .
  • Efficacy Metrics :
    • HDL Increase : Clinical data indicated an increase in HDL-C levels by 31-40% compared to placebo.
    • LDL Reduction : Significant reductions in LDL-C were observed, with some trials reporting decreases up to 50% .

Comparative Efficacy with Other CETP Inhibitors

A comparative analysis with other CETP inhibitors reveals the following:

CompoundPhaseHDL-C Change (%)LDL-C Change (%)Notes
This compoundI+31 - 40-44.1Discontinued due to toxicity
AnacetrapibIII+104-17Significant CHD risk reduction
EvacetrapibII+133-31.1Larger HDL increase
ObicetrapibII+157.1-45.3Ongoing studies

This table highlights the competitive landscape among CETP inhibitors and underscores this compound's potential efficacy despite its early termination in clinical trials.

Safety Profile

The safety profile of this compound was evaluated alongside its efficacy metrics. Initial findings suggested no significant abnormalities in liver enzymes or other critical health parameters during the trials conducted prior to termination . However, the chronic toxicology findings raised concerns that ultimately led to halting further development.

Properties

Molecular Formula

C35H25F9N2O5

Molecular Weight

724.6 g/mol

IUPAC Name

4-[5-[2-[(1R,5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl]-3-methylbenzoic acid

InChI

InChI=1S/C35H25F9N2O5/c1-16-9-17(31(47)48)3-5-23(16)19-12-26(30(50-2)45-15-19)24-6-4-20(33(36,37)38)14-25(24)27-7-8-28-29(51-32(49)46(27)28)18-10-21(34(39,40)41)13-22(11-18)35(42,43)44/h3-6,9-15,27-29H,7-8H2,1-2H3,(H,47,48)/t27-,28-,29+/m0/s1

InChI Key

VYZPBLVSILOWMJ-YTCPBCGMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)[C@@H]4CC[C@@H]5N4C(=O)O[C@@H]5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)C4CCC5N4C(=O)OC5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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